

Application Notes and Protocols for Cell Culture Preparation with 5-O-Methylvisammioside

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Compound of Interest

Compound Name: 5-O-Methylvisammioside

Cat. No.: B191338

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Introduction

5-O-Methylvisammioside, a natural chromone isolated from *Saposhnikovia divaricata*, has garnered significant interest in the scientific community for its diverse biological activities.[1][2][3] This compound has demonstrated potent anti-inflammatory, antioxidant, neuroprotective, and anti-angiogenic properties in a variety of preclinical models.[4][5][6][7][8] These application notes provide detailed protocols for the preparation and use of **5-O-Methylvisammioside** in cell culture experiments, along with a summary of its known effects and modulated signaling pathways.

Synonyms: 4'-O- β -D-Glucosyl-5-O-methylvisamminol[2][3] CAS Number: 84272-85-5[1][2][9][10] Molecular Formula: C₂₂H₂₈O₁₀[2][9] Molecular Weight: 452.45 g/mol [2][9]

Biological Activities and Mechanisms of Action

5-O-Methylvisammioside exerts its biological effects by modulating key cellular signaling pathways. Notably, it has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF- κ B) pathway, a critical regulator of inflammation.[4][6][7] Additionally, it influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, JNK, and ERK pathways, which are involved in cellular responses to stress, proliferation, and apoptosis.[6][11][12] In the context of angiogenesis, **5-O-Methylvisammioside** has been found to inhibit the RAGE/MEK/ERK signaling pathway.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of **5-O-Methylvisammioside** in various cell lines as reported in the literature.

Cell Line	Concentration Range	Incubation Time	Observed Effects	Reference
BV-2 microglia	10-100 μ M	24 hours	Reduced LPS-induced nitric oxide (NO) and malondialdehyde (MDA) levels; decreased nuclear NF- κ B levels.	[7]
Human Umbilical Vein Endothelial Cells (HUVECs)	Not specified	Not specified	Attenuated HMGB1-induced proliferation, migration, and tube formation.	[5]
HT-29 colon cancer cells	10 μ M	Not specified	Inhibited the protein-protein interaction between histone H3 and 14-3-3 ϵ ; induced cell cycle arrest at the G2/M phase.	[7]
LAD 2 mast cells	10-100 μ M	Not specified	Inhibited histamine release induced by compound 48/80.	[7]

RAW 264.7 macrophages	Not specified	Not specified	Suppressed lipopolysaccharide (LPS)-induced generation of prostaglandin E ₂ (PGE ₂) and nitric oxide (NO).	[8][13]
HaCaT keratinocytes	Not specified	Not specified	Increased NF-E2-related factor 2 (NRF2) and activated antioxidant response element (ARE), inducing phase II cytoprotective enzymes.	[8][13]

Experimental Protocols

Protocol 1: Preparation of 5-O-Methylvisammioside Stock Solution

This protocol describes the preparation of a stock solution of **5-O-Methylvisammioside**, which can be further diluted to the desired working concentrations for cell culture experiments.

Materials:

- **5-O-Methylvisammioside** powder (CAS: 84272-85-5)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Determine the required stock concentration. A common stock concentration is 10 mM or 50 mg/mL in DMSO.[\[2\]](#)
- Weigh the **5-O-Methylvisammioside** powder. Using a calibrated analytical balance, carefully weigh the required amount of powder. For example, for 1 mL of a 10 mM stock solution (MW = 452.45), weigh out 4.52 mg.
- Dissolve the powder. Add the appropriate volume of DMSO to the powder. For hygroscopic DMSO, it is recommended to use a newly opened bottle.[\[2\]](#) If necessary, use ultrasonic agitation to ensure complete dissolution.[\[2\]](#)
- Sterilize the stock solution. Filter the stock solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
- Aliquot and store. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[\[2\]](#)[\[3\]](#)

Protocol 2: Treatment of Cells with 5-O-Methylvisammioside

This protocol provides a general procedure for treating adherent cells in culture with **5-O-Methylvisammioside**. The specific cell type, seeding density, and treatment duration should be optimized based on the experimental design and literature data.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- **5-O-Methylvisammioside** stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS), sterile
- Multi-well cell culture plates
- Pipettes and sterile filter tips

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a multi-well plate at the desired density. The density will vary depending on the cell type and the duration of the experiment.
 - Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for attachment.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the **5-O-Methylvisammioside** stock solution.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
- Cell Treatment:
 - Aspirate the old medium from the cell culture wells.
 - Gently wash the cells with sterile PBS.
 - Add the prepared working solutions of **5-O-Methylvisammioside** or the vehicle control to the respective wells.
 - Incubate the cells for the desired period (e.g., 24 hours).
- Downstream Analysis:
 - Following incubation, the cells can be harvested for various downstream analyses, such as:

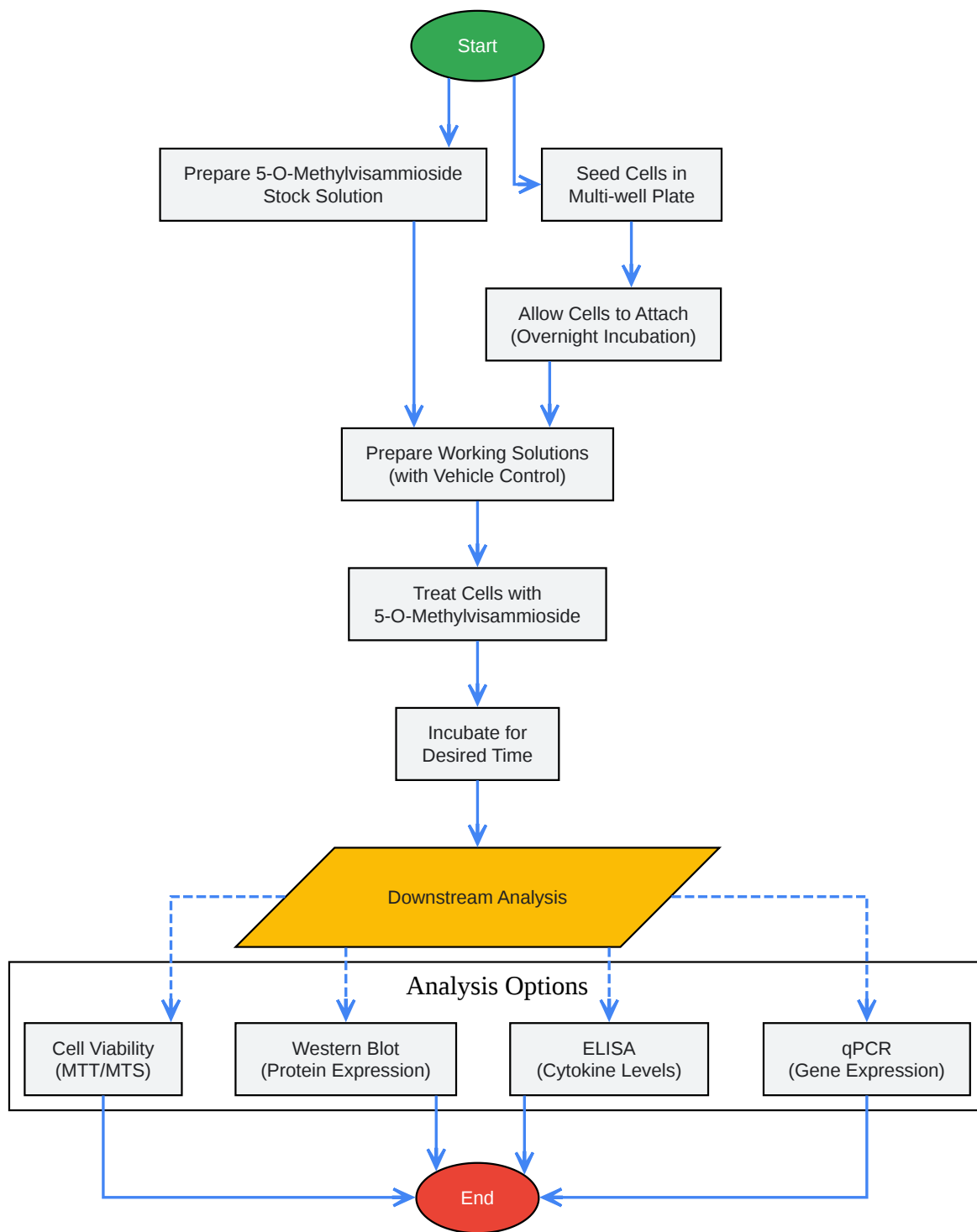
- Cell viability assays (e.g., MTT, MTS)
- Western blotting to analyze protein expression and phosphorylation (e.g., NF- κ B, p38, JNK, ERK)
- ELISA to measure cytokine production (e.g., TNF- α , IL-1 β)
- Quantitative PCR (qPCR) to analyze gene expression
- Immunofluorescence staining to observe protein localization

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by **5-O-Methylvisammioside**.

Experimental Workflow



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Caption: General experimental workflow for cell culture studies.

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